3,4,8-Trichloro-6-methylquinoline
Description
3,4,8-Trichloro-6-methylquinoline is a halogenated quinoline derivative characterized by three chlorine substituents at positions 3, 4, and 8, along with a methyl group at position 4. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.
Properties
CAS No. |
1204811-90-4 |
|---|---|
Molecular Formula |
C10H6Cl3N |
Molecular Weight |
246.515 |
IUPAC Name |
3,4,8-trichloro-6-methylquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3 |
InChI Key |
GLXCHQMHNFZYLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Cl)Cl |
Synonyms |
6-Methyl-3,4,8-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes
Limitations of evidence: Direct data on this compound is absent in the provided sources. Comparisons are extrapolated from structurally related compounds.
Synthesis challenges : Achieving precise trichloro substitution would require rigorous regioselective methods, unlike the Pd-mediated coupling used for 4k .
Future directions : Computational modeling (e.g., DFT) could predict the electronic effects of trichloro substitution, while experimental studies should focus on halogenation protocols.
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